Annotine Exhibits 10⁵-Fold Weaker AChE Inhibition Than Huperzine A
Annotine demonstrates extremely weak acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 860 µM . In stark contrast, huperzine A—a lycodine-type Lycopodium alkaloid used as a reference AChE inhibitor—exhibits potent inhibition with reported IC₅₀ values in the nanomolar range (approximately 0.006–0.08 µM) [1][2]. Annotinine, another alkaloid co-isolated from the same plant source, also shows stronger AChE inhibition than annotine, though quantitative IC₅₀ data for direct comparison remain limited [2]. Molecular docking studies indicate that annotine fits within the AChE active site gorge but fails to establish strong hydrogen bonding interactions with catalytic residues, providing a structural rationale for its minimal inhibitory capacity [2].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 860 µM |
| Comparator Or Baseline | Huperzine A: IC₅₀ ≈ 0.006–0.08 µM; Annotinine: stronger inhibition than annotine (exact IC₅₀ not specified) |
| Quantified Difference | Annotine is approximately 10,000–140,000 times weaker than huperzine A; directionally weaker than annotinine |
| Conditions | Colorimetric Ellman method; Torpedo californica AChE; in vitro assay |
Why This Matters
Researchers seeking AChE-inactive control compounds or studying structure-activity relationships of lycopodane alkaloids require annotine as a negative control that shares the core scaffold but lacks confounding cholinergic activity.
- [1] Ma X, Gang DR. The Lycopodium alkaloids. Nat Prod Rep. 2004;21(6):752-772. View Source
- [2] Halldorsdottir ES, et al. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre. Phytochemistry. 2010;71(2-3):149-157. View Source
